molecular formula C21H18FN3O4 B2609807 1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-12-6

1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Katalognummer: B2609807
CAS-Nummer: 1105243-12-6
Molekulargewicht: 395.39
InChI-Schlüssel: KFFRUMCZDHXZLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a novel synthetic compound provided for chemical and biochemical research. This carbohydrazide derivative features a dihydropyridin-2-one core, a structural motif of significant interest in medicinal chemistry. Its molecular architecture, incorporating fluorobenzyl and methoxybenzoyl pharmacophores, suggests potential for investigation as a scaffold in drug discovery, particularly for targeting enzymes or cellular receptors. Researchers can explore its mechanism of action, which may involve binding to specific protein active sites, a process that can be studied using advanced techniques like X-ray fluorescence spectrometry to detect binding events without the use of molecular tags . The presence of the fluorobenzyl group is a common feature in compounds studied for various bioactivities, including cytotoxic and immunosuppressive properties, as seen in other research contexts . This reagent is designed for use in high-throughput screening assays, binding affinity studies, and as a building block for the synthesis of more complex chemical libraries. All research applications should be designed and conducted by qualified laboratory professionals.

Eigenschaften

IUPAC Name

1-[(4-fluorophenyl)methyl]-N'-(4-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-29-17-10-6-15(7-11-17)19(26)23-24-20(27)18-3-2-12-25(21(18)28)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFRUMCZDHXZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound that exhibits significant biological activities due to its unique structural features. The compound incorporates a dihydropyridine ring, a fluorobenzyl group, and a methoxybenzoyl moiety, contributing to its pharmacological properties. This article reviews its biological activity, including potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine and hydrazide exhibit notable antimicrobial properties. Compounds similar to 1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide have been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth. A comparative analysis of related compounds shows varying degrees of antimicrobial activity:

Compound NameStructural FeaturesBiological Activity
N'-(2-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazideSimilar dihydropyridine and hydrazide structurePotential antimicrobial activity
1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidDihydropyridine core with carboxylic acidAntimicrobial and anticancer properties
1-(4-chlorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazideChlorine substituent instead of fluorineAntimicrobial activity

Anticancer Properties

Studies have shown that the compound may possess anticancer properties. Analogues with similar structures have been identified as inhibitors of key enzymes involved in cancer cell proliferation. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through specific signaling pathways.

Cardiovascular Effects

Dihydropyridines are well-known for their role as calcium channel blockers. In experimental studies, compounds structurally related to 1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide have been evaluated for their hypotensive effects. Results indicated significant reductions in mean arterial blood pressure (MABP) in animal models:

Case Study:
A study involving synthesized 1,4-dihydropyridines showed that these compounds significantly decreased MABP while increasing heart rate in male rats compared to control groups. The order of effectiveness was noted as follows:

CompoundDose (mg/kg)MABP Reduction
Compound A2Significant
Compound B4More significant
Nifedipine4Control

The biological activities of 1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression.
  • Calcium Channel Blockade: Similar compounds have shown efficacy in blocking calcium channels, leading to vasodilation and reduced blood pressure.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a dihydropyridine-carbohydrazide core with several analogs, differing primarily in substituent groups:

Compound Name Core Structure Substituents (R1, R2) Key Features
Target Compound Dihydropyridine-carbohydrazide R1: 4-fluorobenzyl; R2: 4-methoxybenzoyl Balanced electronic effects (EWG + EDG)
Ligand 1 Dihydropyridine-carbohydrazide R1: 2,3,4-trimethoxybenzylidene Multiple EDGs enhancing polarity
Ligand 2 Dihydropyridine-carbohydrazide R1: 4-bromophenylethylidene EWG (Br) improving lipophilicity
N'-[(3Z)-5-Chloro-1-(4-fluorobenzyl)-... (5) Indole-carbohydrazide R1: 4-fluorobenzyl; R2: 5-methoxyindole Hybrid indole-dihydropyridine scaffold
  • Substituent Effects: The 4-fluorobenzyl group (common in the target compound and ) enhances metabolic stability and hydrophobic interactions in binding pockets . Bromine in Ligand 2 contributes to stronger van der Waals interactions, reflected in its higher binding affinity (-7.3 kcal/mol vs. -7.1 kcal/mol for Ligand 1) .

Computational Studies

  • DFT Analysis : Geometry optimization using B3LYP/6-311++(d,p) (as in ) predicts bond lengths and angles for dihydropyridine-carbohydrazides. For example, C=O bond lengths in Ligand 1 and Ligand 2 are ~1.23 Å, consistent with resonance stabilization .
  • Docking Results : AutoDock Vina simulations () show that electron-withdrawing substituents (e.g., Br in Ligand 2) improve binding affinity via hydrophobic interactions, while methoxy groups (Ligand 1) favor polar contacts.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign signals for the fluorobenzyl (δ 4.8–5.2 ppm, singlet) and methoxybenzoyl (δ 3.8 ppm, singlet) groups. Aromatic protons appear at δ 6.8–8.1 ppm .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H vibrations (~3250 cm⁻¹) .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsion angles. ORTEP-3 visualizes thermal ellipsoids, critical for confirming the planar dihydropyridine ring .

How can researchers resolve contradictions between experimental and computational data regarding the compound’s conformation?

Advanced Research Focus
Discrepancies often arise from:

  • Crystal packing effects : Compare X-ray structures (experimental) with DFT-optimized gas-phase geometries. Use Mercury software to analyze intermolecular interactions .
  • Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility. For example, coalescence of methoxybenzoyl proton signals at elevated temperatures indicates restricted rotation .
  • Validation : Cross-check computational models (e.g., Gaussian) with SC-XRD data by refining hydrogen atom positions using SHELXL restraints .

What strategies are recommended for analyzing structure-activity relationships (SAR) in biological assays?

Q. Advanced Research Focus

  • Functional group modulation : Replace the 4-methoxy group with electron-withdrawing substituents (e.g., nitro) to assess impact on antibacterial activity .
  • Docking studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase. The fluorobenzyl group shows strong hydrophobic binding in the enzyme’s active site .
  • Mutagenesis assays : Introduce point mutations in target proteins (e.g., E. coli FabI) to validate hydrogen bonding with the carbohydrazide moiety .

What purification techniques are essential post-synthesis to achieve high purity?

Q. Basic Research Focus

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:3 to 1:1) to separate hydrazide byproducts .
  • Recrystallization : Ethanol/water (3:1) yields needle-shaped crystals with >99% purity (melting point: 184–186°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) monitor residual solvents and unreacted intermediates .

How to design experiments to elucidate the role of fluorobenzyl and methoxybenzoyl groups in target interactions?

Q. Advanced Research Focus

  • Isosteric replacement : Synthesize analogs with chlorine or methyl groups instead of fluorine. Compare IC50 values in kinase inhibition assays .
  • Fluorescence quenching : Label the fluorobenzyl group with BODIPY to track binding kinetics via Förster resonance energy transfer (FRET) .
  • Proteolytic stability assays : Expose analogs to liver microsomes; methoxy groups often reduce metabolic degradation compared to hydroxylated analogs .

What analytical techniques monitor reaction progress and intermediate stability?

Q. Basic Research Focus

  • TLC : Use silica plates with UV254 indicator; spot intermediates (Rf ~0.3–0.5 in ethyl acetate) .
  • HPLC-MS : Quantify intermediates like 2-oxo-1,2-dihydropyridine-3-carboxylic acid (m/z 179.1) and track degradation under acidic conditions .
  • Stability studies : Store intermediates at –20°C under argon to prevent oxidation; monitor via 1H NMR over 72 hours .

How to address discrepancies in biological activity data across studies?

Q. Advanced Research Focus

  • Assay standardization : Control variables like DMSO concentration (<1%) and cell passage number in cytotoxicity assays .
  • Redox activity testing : Use DPPH assays to confirm the compound does not act as a radical scavenger, which may falsely inflate antimicrobial activity .
  • Batch reproducibility : Compare elemental analysis (C, H, N) across synthetic batches; deviations >0.3% indicate impurities affecting bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.